molecular formula C8H3F3N2O2 B095464 2-Nitro-5-(trifluoromethyl)benzonitrile CAS No. 16499-52-8

2-Nitro-5-(trifluoromethyl)benzonitrile

Cat. No. B095464
CAS RN: 16499-52-8
M. Wt: 216.12 g/mol
InChI Key: FHFVTHPGDCWXTD-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3F3N2O2 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Nitro-5-(trifluoromethyl)benzonitrile is represented by the linear formula C8H3F3N2O2 . The molecular weight of the compound is 216.12 .


Physical And Chemical Properties Analysis

2-Nitro-5-(trifluoromethyl)benzonitrile is a solid substance . It has a molecular weight of 216.12 . The compound has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

Electrocatalysis

2-Nitro-5-(trifluoromethyl)benzonitrile: is used in the field of electrocatalysis, particularly in deep eutectic solvents (DESs). DESs are known for their eco-friendly and cost-effective nature, and they provide a medium for electrocatalyst synthesis and electrocatalysis. This compound can influence the electrochemical properties of catalysts, which is crucial for synthesizing high-value products with minimal environmental impact .

Pharmaceutical Intermediates

This chemical serves as an intermediate in pharmaceutical synthesis. Its properties are beneficial in creating compounds that have potential therapeutic effects. The trifluoromethyl group in particular is a common moiety in many drugs due to its ability to enhance bioavailability and stability .

Chemical Synthesis

The compound is involved in various chemical synthesis processes, including the preparation of diphenylthioethers. These processes often require precise control over the reaction conditions, and 2-Nitro-5-(trifluoromethyl)benzonitrile provides the necessary reactivity and stability .

Green Chemistry

The compound plays a role in green chemistry applications, especially in transformations involving CO2, biomass, and waste plastics. Its chemical properties can be harnessed to facilitate environmentally friendly reactions and processes .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-nitro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVTHPGDCWXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649946
Record name 2-Nitro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(trifluoromethyl)benzonitrile

CAS RN

16499-52-8
Record name 2-Nitro-5-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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